Welcome to the BenchChem Online Store!
molecular formula C17H15NO2 B8291106 Spiro[9H-fluorene-9,3'-piperidin]-2'-one,6'-hydroxy-

Spiro[9H-fluorene-9,3'-piperidin]-2'-one,6'-hydroxy-

Cat. No. B8291106
M. Wt: 265.31 g/mol
InChI Key: FEMDMVIOPJVTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04486592

Procedure details

Following the general procedure of Example 1, 20.9 g (0.1 mole) of 9-carbamoylfluorene were added to 300 ml of tetrahydrofuran. The solution was heated to 50° C. and stirred while 6 ml of benzyltrimethylammonium hydroxide were added in one portion. After stirring the reaction mixture at 50° C. for thirty minutes, 6.2 g (0.11 mole) of acrolein were added and the mixture was then heated at reflux for four hours. The reaction mixture was cooled to 25° C. and the solvent was removed by evaporation under reduced pressure to provide 29.9 g of 6'-hydroxyspiro(9H-fluorene-9,3'-piperidine)-2'-one and its tautomeric isomer 9-carbamoyl-9-(3-oxopropyl)fluorene. m.p. 199°-201° C.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)(=[O:3])[NH2:2].[OH-].C([N+](C)(C)C)C1C=CC=CC=1.[CH:29]([CH:31]=[CH2:32])=[O:30]>O1CCCC1>[OH:30][CH:29]1[NH:2][C:1](=[O:3])[C:4]2([C:16]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:10]3[C:5]2=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH2:32][CH2:31]1 |f:1.2|

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
C(N)(=O)C1C2=CC=CC=C2C=2C=CC=CC12
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Step Three
Name
acrolein
Quantity
6.2 g
Type
reactant
Smiles
C(=O)C=C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture at 50° C. for thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1CCC2(C(N1)=O)C1=CC=CC=C1C=1C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 29.9 g
YIELD: CALCULATEDPERCENTYIELD 112.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.